

Synthesis and Spectral Analysis of 2-(4-Chlorophenoxy)aniline: A Technical Guide

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Compound of Interest

Compound Name: 2-(4-Chlorophenoxy)aniline

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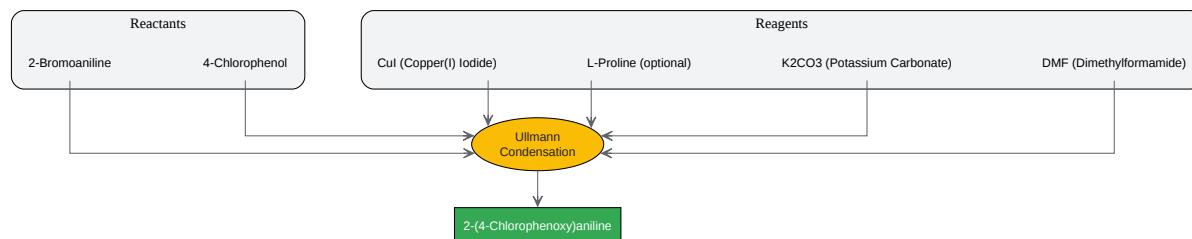
This technical guide provides a comprehensive overview of the synthesis and spectral analysis of **2-(4-Chlorophenoxy)aniline**, a key intermediate in the development of various pharmaceutical compounds. This document details a representative synthetic protocol and provides an in-depth analysis of its spectral characteristics to aid in its identification and characterization.

Synthesis of 2-(4-Chlorophenoxy)aniline

The synthesis of **2-(4-Chlorophenoxy)aniline** is most commonly achieved via an Ullmann condensation reaction. This copper-catalyzed cross-coupling reaction forms the diaryl ether linkage, a critical step in the construction of the target molecule. While various synthetic routes exist, the Ullmann condensation remains a robust and widely utilized method.

Reaction Scheme

The Ullmann condensation for the synthesis of **2-(4-Chlorophenoxy)aniline** typically involves the reaction of an ortho-substituted haloaniline with a para-substituted chlorophenol in the presence of a copper catalyst and a base. A common approach utilizes 2-bromoaniline and 4-chlorophenol as the starting materials.



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Caption: Ullmann Condensation for **2-(4-Chlorophenoxy)aniline** Synthesis.

Experimental Protocol

This protocol is a representative example for the synthesis of **2-(4-Chlorophenoxy)aniline** via an Ullmann condensation.

Materials:

- 2-Bromoaniline
- 4-Chlorophenol
- Copper(I) iodide (CuI)
- Potassium carbonate (K₂CO₃)
- L-Proline (optional, as a ligand to improve reaction efficiency)
- Anhydrous Dimethylformamide (DMF)
- Ethyl acetate

- Brine solution
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chlorophenol (1.1 equivalents) and anhydrous potassium carbonate (2.0 equivalents).
- Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon).
- To this suspension, add 2-bromoaniline (1.0 equivalent), copper(I) iodide (0.1 equivalents), and L-proline (0.2 equivalents).
- Heat the reaction mixture to 120-140 °C with vigorous stirring.
- Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Pour the mixture into water and extract the product with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford **2-(4-Chlorophenoxy)aniline**.

Spectral Analysis

The structural elucidation of **2-(4-Chlorophenoxy)aniline** is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum of **2-(4-Chlorophenoxy)aniline** is expected to show distinct signals for the aromatic protons and the amine protons. The chemical shifts are influenced by the electron-withdrawing nature of the chlorine atom and the ether linkage, as well as the electron-donating effect of the amino group.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons are indicative of their electronic environment.

¹H NMR Data (Predicted)

Chemical Shift (δ , ppm)	Assignment
~ 7.30 (d, $J \approx 8.8$ Hz)	2H, Protons on the chlorophenoxy ring ortho to the chlorine
~ 6.95 (d, $J \approx 8.8$ Hz)	2H, Protons on the chlorophenoxy ring meta to the chlorine
~ 7.10 (m)	1H, Aromatic proton on the aniline ring
~ 6.90 (m)	1H, Aromatic proton on the aniline ring
~ 6.80 (m)	2H, Aromatic protons on the aniline ring
~ 4.0 (br s)	2H, -NH ₂ protons

¹³C NMR Data (Predicted)

Chemical Shift (δ , ppm)	Assignment
~ 155	C-O (chlorophenoxy ring)
~ 145	C-N (aniline ring)
~ 142	C-O (aniline ring)
~ 130	C-Cl (chlorophenoxy ring)
~ 129	CH (chlorophenoxy ring)
~ 125	CH (aniline ring)
~ 122	CH (aniline ring)
~ 120	CH (chlorophenoxy ring)
~ 118	CH (aniline ring)
~ 116	CH (aniline ring)

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups within the molecule.

IR Spectral Data

Wavenumber (cm ⁻¹)	Assignment
3450 - 3300	N-H stretching (asymmetric and symmetric) of the primary amine
3100 - 3000	Aromatic C-H stretching
1620 - 1580	N-H bending (scissoring)
1500 - 1400	Aromatic C=C stretching
1250 - 1200	Aryl-O-Aryl asymmetric C-O-C stretching
1100 - 1000	C-N stretching
850 - 800	para-disubstituted C-H out-of-plane bending
750 - 700	ortho-disubstituted C-H out-of-plane bending
~ 1090	C-Cl stretching

Mass Spectrometry (MS)

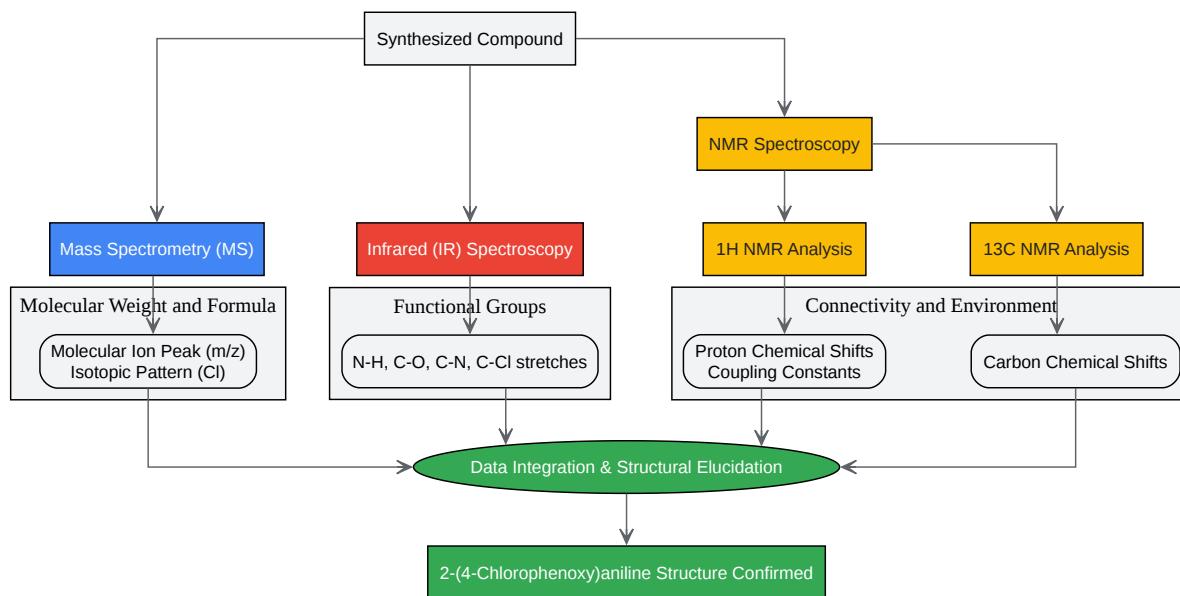
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular weight of **2-(4-Chlorophenoxy)aniline** is 219.67 g/mol .[\[1\]](#) The presence of a chlorine atom will result in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.

Mass Spectrometry Data

m/z	Assignment
219/221	[M] ⁺ , Molecular ion
184	[M - Cl] ⁺
128	[M - C ₆ H ₄ Cl] ⁺
92	[C ₆ H ₆ N] ⁺

Logical Workflow for Spectral Analysis

The process of spectral analysis for the structural confirmation of **2-(4-Chlorophenoxy)aniline** follows a logical progression, integrating data from multiple techniques.



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Caption: Workflow for the Spectroscopic Analysis of **2-(4-Chlorophenoxy)aniline**.

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